Mavacoxib-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

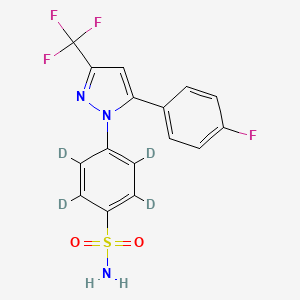

Mavacoxib-d4 is a deuterium-labeled analogue of Mavacoxib, a pyrazole derivative. Mavacoxib is a selective, oral long-acting cyclooxygenase-2 (COX-2) inhibitor and a non-steroidal anti-inflammatory drug (NSAID) used primarily for pain and inflammation therapy in dogs . The deuterium labeling in this compound allows for its use in various scientific research applications, including metabolic studies and pharmacokinetic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavacoxib-d4 involves the incorporation of deuterium into the Mavacoxib molecule. One common method is the copper-catalyzed reductive ring-cleavage of isoxazoles, which yields fluoroalkylated enaminones. This method is advantageous due to its use of commercially available reagents, ease of setup, and broad tolerance of functionality . The reaction conditions typically involve the use of copper/diamine catalysis, which is regiospecific and free of defluorination and reduction of reducible functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and may include one-to-one custom synthesis for special structural needs. The production is carried out in facilities with multiple warehouses to ensure timely delivery and quality assurance.

Chemical Reactions Analysis

Types of Reactions

Mavacoxib-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Mavacoxib-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.

Industry: Applied in environmental studies and clinical diagnostics.

Mechanism of Action

Mavacoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Mavacoxib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:

Celecoxib: Another COX-2 inhibitor used for pain and inflammation.

Deracoxib: A COX-2 inhibitor used in veterinary medicine.

Rofecoxib: A COX-2 inhibitor previously used for pain management but withdrawn from the market due to safety concerns.

This compound stands out due to its long-acting nature and specific applications in metabolic research and pharmacokinetic profiling .

Biological Activity

Mavacoxib-d4 is a deuterated form of mavacoxib, a selective COX-2 inhibitor primarily used in veterinary medicine for the treatment of osteoarthritis in dogs. The biological activity of this compound, like its parent compound, is characterized by its anti-inflammatory and analgesic properties. This article will delve into the pharmacokinetics, efficacy, safety profiles, and comparative studies involving this compound.

Pharmacokinetics

Mavacoxib exhibits a long half-life, which is critical for its use as a long-acting analgesic. In a study involving osteoarthritic dogs, the terminal elimination half-life of mavacoxib was found to be approximately 44 days, with some cases exceeding 80 days . This extended half-life allows for less frequent dosing, enhancing compliance and therapeutic outcomes.

Table 1: Pharmacokinetic Parameters of Mavacoxib

| Parameter | Value |

|---|---|

| Terminal Half-Life (t(1/2)) | ~44 days |

| Clearance (Cl/F) | Varies with breed and weight |

| Volume of Distribution (Vd/F) | Dependent on body weight |

Efficacy Studies

Multiple studies have assessed the efficacy of mavacoxib in treating osteoarthritis in dogs. In a comparative study with carprofen, both drugs demonstrated significant improvements in pain and mobility. The primary endpoint was based on owner assessments of overall improvement after approximately six weeks of treatment.

Table 2: Comparative Efficacy of Mavacoxib and Carprofen

| Treatment | Dogs Improved (%) | Total Dogs Assessed | Confidence Interval (90% CI) |

|---|---|---|---|

| Mavacoxib | 93.4 | 61 | Lower: -4.6, Upper: 13.9 |

| Carprofen | 89.1 | 55 | Lower: -5.0, Upper: 13.0 |

Both treatments showed similar patterns of improvement across various parameters, indicating that mavacoxib is as effective as carprofen in managing pain associated with osteoarthritis .

Safety Profile

The safety profile of mavacoxib has been evaluated through numerous clinical trials. Adverse events reported were generally mild and transient, primarily affecting the gastrointestinal tract. In a comparative study, the incidence of adverse events was similar between dogs treated with mavacoxib and those treated with carprofen .

Table 3: Adverse Events Associated with Mavacoxib and Carprofen

| Adverse Event Type | Mavacoxib Cases | Carprofen Cases |

|---|---|---|

| Gastrointestinal Disorders | Minor | Minor |

| Renal Disorders | 1 | 0 |

| Hepatobiliary Disorders | 1 | 1 |

Case Studies

In clinical practice, several case studies have documented the use of mavacoxib in dogs with varying degrees of osteoarthritis severity. One notable case involved a German Shepherd that exhibited significant improvement in mobility after transitioning from carprofen to mavacoxib due to gastrointestinal side effects from the former .

Recent Developments

Recent research has explored the potential benefits of deuterated compounds like this compound. Deuteration can alter the pharmacokinetic properties of drugs, potentially enhancing their efficacy or reducing side effects due to altered metabolism . Studies suggest that deuterated forms may exhibit improved stability and bioavailability compared to their non-deuterated counterparts.

Properties

Molecular Formula |

C16H11F4N3O2S |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |

InChI Key |

TTZNQDOUNXBMJV-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.